molecular formula C32H36N2O13 B557271 Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH CAS No. 120173-57-1

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

Cat. No. B557271
M. Wt: 656.6 g/mol
InChI Key: ORICVOOXZDVFIP-VOZJJELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH” is a chemical compound with the empirical formula C32H36N2O13 . It is used in peptide synthesis . The compound is also known as N-α-Fmoc-O-β-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl)-L-serine .


Molecular Structure Analysis

The molecular weight of “Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH” is 656.63 . The molecular formula is C32H36N2O13 .


Physical And Chemical Properties Analysis

“Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH” is a solid substance . It should be stored at -20°C .

Scientific Research Applications

1. Glycopeptide Synthesis

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH is prominently used in the synthesis of glycopeptides. Norgren et al. (2007) described the synthesis of glycosylated β3-amino acids, including Fmoc-β3hSer(alpha-D-GalNAc(Ac)3)-OH, and their incorporation into β-peptides. This process involves glycosylation of β3hSer by two routes: direct glycosyl linkage or linkage to natural L-Ser followed by Arndt-Eistert homologation. The resulting glycosylated amino acids were used in solid-phase peptide synthesis, signifying their importance in creating functionalized foldamers for biomedical research (Norgren, Norberg, & Arvidsson, 2007).

2. Solid-Phase O-Glycosylation

Ryan et al. (2017) demonstrated the efficiency of Fmoc–l-Ser((Ac)3–β-d-GlcNAc)-OH in solid-phase O-glycosylation. They applied this methodology directly to the hydroxyl group on the amino acid side chain of a human α-A crystallin-derived peptide, achieving nearly quantitative glycosylation yield. This showcases the compound's utility in creating specific glycosylated structures (Ryan, Koh, Lohning, & Rudrawar, 2017).

3. Glycosylated Foldamers for Biomedical Research

Norgren et al. (2007) also noted the preparation of Fmoc-β3hSer(α-D-GalNAc(Ac)3)-OH, highlighting its role in developing glycosylated dipeptides and heptapeptides. These compounds are crucial for biomedical research, especially in creating foldamers with common post-translational modifiers (Norgren, Norberg, & Arvidsson, 2007).

Safety And Hazards

“Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH” is harmful if swallowed and is suspected of causing cancer . Personal protective equipment should be used when handling this compound . It should be stored at -20°C .

properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICVOOXZDVFIP-VOZJJELXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447904
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH

CAS RN

120173-57-1
Record name Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120173-57-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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